12,14-dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
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Overview
Description
12,14-Dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,14-dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, functional group modifications, and purification processes. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
12,14-Dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Commonly involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
12,14-Dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 12,14-dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 12,14-Dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
- 9-(2,3-dihydroxyphenyl)-12,14-dimethyl-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione
Uniqueness
What sets 12,14-dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[87002,7011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C26H22N4O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
12,14-dimethyl-17-(2-methylphenyl)-9-thiophen-2-yl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione |
InChI |
InChI=1S/C26H22N4O2S/c1-15-9-4-5-10-16(15)22-20-23(28(2)26(32)29(3)25(20)31)24-21(19-13-8-14-33-19)27-17-11-6-7-12-18(17)30(22)24/h4-14,21,27H,1-3H3 |
InChI Key |
IKGBJRXJIDEBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=C4N2C5=CC=CC=C5NC4C6=CC=CS6)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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